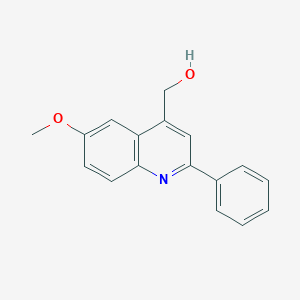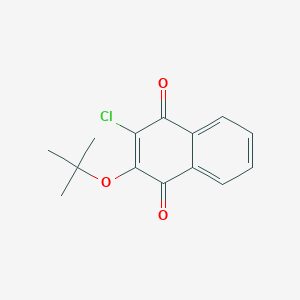
2-tert-Butoxy-3-chloronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a tert-butoxy group and a chlorine atom attached to the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are widely used in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione typically involves the introduction of the tert-butoxy and chlorine groups onto the naphthalene ring. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with tert-butyl chloride and aluminum chloride to introduce the tert-butoxy group. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The tert-butoxy and chlorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
2-(tert-butoxy)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions. Its quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- 2-(tert-Butoxy)pyridine
- Sodium tert-butoxide
Uniqueness
Compared to similar compounds, 2-(tert-butoxy)-3-chloronaphthalene-1,4-dione stands out due to its unique combination of tert-butoxy and chlorine groups on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
89131-25-9 |
|---|---|
Molekularformel |
C14H13ClO3 |
Molekulargewicht |
264.70 g/mol |
IUPAC-Name |
2-chloro-3-[(2-methylpropan-2-yl)oxy]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-14(2,3)18-13-10(15)11(16)8-6-4-5-7-9(8)12(13)17/h4-7H,1-3H3 |
InChI-Schlüssel |
HUIWOUSGRXECRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
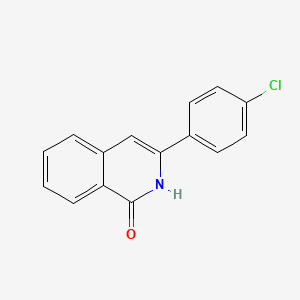


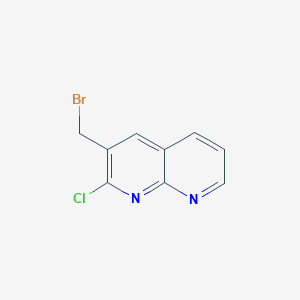
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
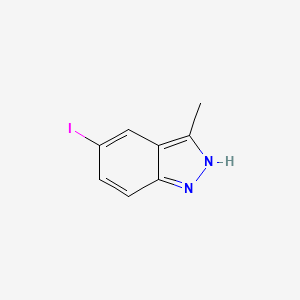
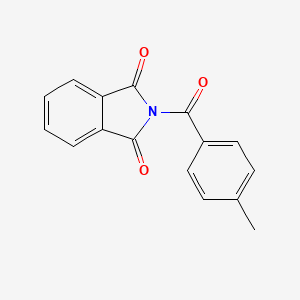
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)


